Terbium nitrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

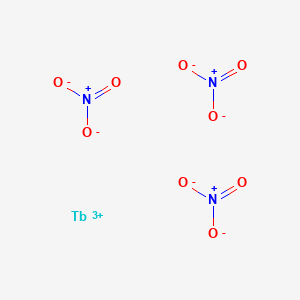

Terbium nitrate is an inorganic chemical compound, a salt of terbium and nitric acid, with the chemical formula Tb(NO₃)₃. It is commonly found in its hexahydrate form, which crystallizes as triclinic colorless crystals with the formula [Tb(NO₃)₃(H₂O)₄]·2H₂O . This compound is known for its luminescent properties, particularly its green emission under ultraviolet light, making it valuable in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Terbium nitrate can be synthesized by dissolving terbium(III,IV) oxide in a mixture of aqueous nitric acid and hydrogen peroxide solution . Another method involves reacting terbium(III) oxide with nitric acid, followed by crystallization and drying the crystals with 45-55% sulfuric acid to obtain the hexahydrate form .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting terbium oxide with nitric acid. The resulting solution is then subjected to crystallization processes to obtain the desired hexahydrate form. The crystals are subsequently dried using sulfuric acid to achieve the final product .

Types of Reactions:

Oxidation: Terbium(III) can be oxidized to terbium(IV) in aqueous media using electrochemical methods or ozonolysis.

Reduction: Terbium(IV) can be reduced back to terbium(III) using reducing agents such as hydrogen peroxide.

Substitution: this compound can undergo substitution reactions with various ligands to form complexes.

Common Reagents and Conditions:

Oxidation: Electrochemical oxidation in aqueous carbonate, nitrate, and periodate media.

Reduction: Hydrogen peroxide in aqueous solution.

Substitution: Ammonium bicarbonate in aqueous solution.

Major Products Formed:

Oxidation: Terbium(IV) compounds such as terbium(IV) oxide.

Reduction: Terbium(III) compounds such as terbium(III) oxide.

Substitution: Terbium carbonate and other terbium complexes.

科学的研究の応用

Terbium nitrate has a wide range of applications in scientific research, including:

作用機序

The luminescent properties of terbium nitrate are primarily due to the energy transfer from the sensitized terbium(III) ion to the target molecule. In metal-organic frameworks, the fluorescence response is attributed to the energy transfer from the terbium ion to the analyte, such as nitrite ions . This energy transfer mechanism is crucial for its applications in sensing and imaging.

類似化合物との比較

- Terbium chloride (TbCl₃)

- Terbium acetate (Tb(CH₃COO)₃)

- Terbium fluoride (TbF₃)

- Terbium oxide (Tb₂O₃)

Comparison: Terbium nitrate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. Unlike terbium chloride and terbium acetate, this compound is more commonly used in luminescent applications due to its superior emission properties. Terbium fluoride and terbium oxide, on the other hand, are less soluble and are typically used in solid-state applications .

化学反応の分析

Thermal Decomposition

Terbium nitrate undergoes decomposition under heat, forming intermediate oxides and releasing nitrogen oxides:

-

Hydrate decomposition : Heating the hexahydrate (Tb(NO₃)₃·6H₂O) at 250–700°C in inert atmospheres yields terbium trioxide (Tb₄O₇) via intermediate basic nitrate (TbONO₃):

Tb(NO3)3⋅6H2OΔTbONO3ΔTb4O7+NOx↑Decomposition temperatures vary with hydration state and atmospheric conditions .

| Decomposition Product | Conditions | Byproducts |

|---|---|---|

| TbONO₃ | 150–250°C, air | H₂O, NO₂ |

| Tb₄O₇ | 400–700°C, inert atmosphere | NO, N₂O, O₂ |

Reactions with Acids and Bases

-

Acid dissolution : this compound dissolves in dilute sulfuric acid, forming hydrated Tb³⁺ ions and hydrogen gas:

2Tb+3H2SO4→2Tb3++3SO42−+3H2↑ -

Alkaline precipitation : Adding hydroxide ions (e.g., NaOH) to this compound solutions precipitates terbium hydroxide:

Tb(NO3)3+3NaOH→Tb(OH)3↓+3NaNO3

Coordination Chemistry

This compound acts as a precursor for synthesizing luminescent and magnetic complexes due to Tb³⁺'s high coordination flexibility:

-

Example : Reaction with N,N′-bis(2-hydroxybenzyl)-N,N′-bis(pyridin-2-ylmethyl)ethylenediamine (H₂bbpen) in acetonitrile produces an eight-coordinate complex [Tb(Cbbpen)(NO₃)] with a distorted dodecahedral geometry .

| Ligand | Coordination Number | Geometry | Application |

|---|---|---|---|

| H₂bbpen | 8 | Dodecahedral | Fluorescent probes |

| Pyridine carboxylates | 9 | Trigonal prismatic | Catalysis |

-

Fluorescence : Complexes with organic ligands exhibit strong Tb³⁺ emission at 543 nm under UV excitation, useful in optoelectronics .

Reactivity and Hazards

This compound is a strong oxidizer with hazardous interactions:

-

Redox reactions : Violent decomposition occurs with reducing agents (e.g., aluminium powder, organic materials), producing flammable mixtures or explosions .

-

Incompatibilities : Avoid contact with cyanides, thiocyanates, and hypophosphites. Storage with combustibles (wood, paper) risks spontaneous ignition .

| Hazard | Conditions | Outcome |

|---|---|---|

| Explosion | Mixed with Al powder + H₂O | Self-accelerating reaction |

| Toxic fumes | Decomposition >200°C | NOₓ emission |

| Corrosion | Acidic solutions | Skin/eye irritation |

特性

CAS番号 |

10043-27-3 |

|---|---|

分子式 |

HNO3Tb |

分子量 |

221.938 g/mol |

IUPAC名 |

nitric acid;terbium |

InChI |

InChI=1S/HNO3.Tb/c2-1(3)4;/h(H,2,3,4); |

InChIキー |

CMBJJRLWNDIJTC-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tb+3] |

正規SMILES |

[N+](=O)(O)[O-].[Tb] |

Key on ui other cas no. |

10043-27-3 |

同義語 |

gallium nitrate gallium nitrate heptahydrate gallium nitrate, 67Ga-labeled Ganite NSC 15200 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。